Home > Products > Screening Compounds P74979 > 3-(2-fluorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one
3-(2-fluorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one -

3-(2-fluorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one

Catalog Number: EVT-3899603
CAS Number:
Molecular Formula: C19H28FN3O2
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

Compound Description: Ro 64-6198 is a potent and selective agonist of the opioid receptor like-1 (ORL-1) receptor. [] It has been shown to produce discriminative stimulus effects in rats that are distinct from those of μ, κ, and δ opioid receptor agonists. [] This suggests that Ro 64-6198 may have unique pharmacological properties compared to other opioid receptor ligands.

Morphine

Compound Description: Morphine is a potent μ-opioid receptor agonist widely used as an analgesic. [] It produces robust discriminative stimulus effects in rats, which can be blocked by the opioid antagonist naloxone. []

Relevance: Morphine serves as a pharmacological comparison point in the study exploring the discriminative stimulus effects of Ro 64-6198. [] Both morphine and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol interact with opioid receptors, although their specific receptor targets and pharmacological profiles differ.

U50,488 [trans-3,4-dichloro-N-methyl-N(2-[1-pyrrolidinyl]cyclohexyl) benzeneacetamide methanesulfonate]

Compound Description: U50,488 is a selective κ-opioid receptor agonist. [] It has been used extensively in research to investigate the role of the κ-opioid receptor in various physiological and behavioral processes.

Relevance: Similar to morphine, U50,488 serves as a pharmacological tool in the study of Ro 64-6198, highlighting distinct pharmacological profiles. [] Both U50,488 and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol target opioid receptors, but their specific receptor affinities and downstream effects differ.

SNC-80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide]

Compound Description: SNC-80 is a selective δ-opioid receptor agonist. [, ] It has been explored for its potential therapeutic effects in various conditions, including Parkinson's disease. [] Studies have shown that the antiparkinsonian effects of SNC-80 can be potentiated by blocking the nociceptin/orphanin FQ (N/OFQ) receptor. []

Relevance: SNC-80, another opioid receptor ligand, is included in the Ro 64-6198 study to further delineate distinct pharmacological effects. [] While both SNC-80 and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol interact with the opioid system, their specific receptor targets and downstream consequences differ.

Codeine

Compound Description: Codeine is a naturally occurring opioid commonly used as an analgesic and cough suppressant. It acts as a prodrug, being metabolized to morphine in the body. []

Relevance: Included in the study examining Ro 64-6198's discriminative stimulus effects, codeine, like morphine, primarily acts as a μ-opioid receptor agonist. [] Both codeine and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol fall under the umbrella of opioid-interacting compounds, but their specific targets and pharmacological profiles differ.

Buprenorphine

Compound Description: Buprenorphine is a partial agonist of the μ-opioid receptor and an antagonist of the κ-opioid receptor. [] This unique pharmacological profile makes it useful for treating opioid addiction and chronic pain.

Relevance: Buprenorphine's inclusion in the Ro 64-6198 study helps distinguish the unique pharmacological properties of each compound. [] While both buprenorphine and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol interact with the opioid system, their specific receptor interactions and downstream effects differ.

Naloxone

Compound Description: Naloxone is a competitive antagonist of opioid receptors, particularly the μ-opioid receptor. [] It is used to reverse opioid overdose and is commonly administered in combination with opioids to reduce the risk of respiratory depression.

Relevance: Naloxone acts as a control in the Ro 64-6198 research, highlighting the distinct pharmacological profiles of the investigated compounds. [] Both naloxone and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol interact with the opioid system, but their actions are in opposition, with naloxone blocking opioid receptor activation.

J-113397 [1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one]

Compound Description: J-113397 is a selective antagonist of the ORL-1 receptor. [, ] It has been shown to block the discriminative stimulus effects of Ro 64-6198 in rats, confirming the involvement of the ORL-1 receptor in mediating the effects of this compound. [] Additionally, J-113397, in combination with the δ-opioid receptor agonist SNC-80, synergistically attenuates Parkinsonism in animal models. []

Relevance: As a selective antagonist of the ORL-1 receptor, J-113397 is used to confirm the involvement of the ORL-1 receptor in mediating the effects of Ro 64-6198. [] While both J-113397 and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol target the ORL-1 receptor, J-113397 acts as an antagonist, blocking the receptor's activation.

RTI-5989-97 [(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide]

Compound Description: RTI-5989-97 is a κ-opioid receptor antagonist. [] This compound displays a long duration of action in vivo, which has been attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1. []

RTI-5989-194 [(3R)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide]

Compound Description: RTI-5989-194 is another κ-opioid receptor antagonist exhibiting a long duration of action. [] Similar to RTI-5989-97, its prolonged activity is linked to its capacity to activate JNK1. []

RTI-5989-241 [(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide)]

Compound Description: RTI-5989-241 is a long-acting κ-opioid receptor antagonist, characterized by its ability to activate JNK1. [] This activation is implicated in its extended duration of action in vivo. []

Nor-binaltorphimine (nor-BNI)

Compound Description: Nor-BNI is a highly selective and potent κ-opioid receptor antagonist. [] It has been instrumental in research for elucidating the role of the κ-opioid receptor in various physiological and behavioral processes, including pain, addiction, and stress.

Relevance: Nor-BNI, like (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, acts as a κ-opioid receptor antagonist. [] Both compounds are classified as antagonists within the opioid receptor family, highlighting their shared ability to block the activity of this receptor subtype.

(3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is another long-acting κ-opioid receptor antagonist known for its ability to activate JNK1, contributing to its extended duration of action. []

Relevance: JDTic, similar to (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, targets the κ-opioid receptor as an antagonist. [] Both compounds fall within the κ-opioid receptor antagonist category, further demonstrating the diversity within this group.

Canagliflozin

Compound Description: Canagliflozin is an antidiabetic drug used to improve glycemic control in patients with type 2 diabetes. [] It works by inhibiting sodium-glucose cotransporter 2 (SGLT2) in the kidneys, thereby decreasing renal glucose reabsorption and increasing urinary glucose excretion. []

Glimepiride

Compound Description: Glimepiride is a third-generation sulfonylurea drug used in the treatment of type 2 diabetes mellitus. [] It primarily works by stimulating insulin release from the pancreas and enhancing insulin sensitivity in target tissues. []

Relevance: Although structurally different from (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, glimepiride is mentioned in the provided papers in the context of developing and validating analytical methods, particularly RP-HPLC methods. [] This underscores the importance of robust analytical techniques for studying and characterizing diverse pharmaceutical compounds.

Ezetimibe

Compound Description: Ezetimibe is a lipid-lowering drug that selectively inhibits the intestinal absorption of cholesterol. [] It is often used in combination with statins to treat hypercholesterolemia. []

Relevance: While structurally distinct from (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, ezetimibe is mentioned in the context of RP-HPLC method development and validation for simultaneous estimation with glimepiride in pharmaceutical formulations. [] This highlights the application of sophisticated analytical techniques for analyzing combinations of drugs in pharmaceutical dosage forms.

Properties

Product Name

3-(2-fluorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one

IUPAC Name

3-(2-fluorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one

Molecular Formula

C19H28FN3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C19H28FN3O2/c1-21-10-12-22(13-11-21)17-8-9-23(14-18(17)24)19(25)7-6-15-4-2-3-5-16(15)20/h2-5,17-18,24H,6-14H2,1H3/t17-,18-/m1/s1

InChI Key

ZOKZLGBBLKSNHF-QZTJIDSGSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2O)C(=O)CCC3=CC=CC=C3F

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)C(=O)CCC3=CC=CC=C3F

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)CCC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.